T0901317

Descripción general

Descripción

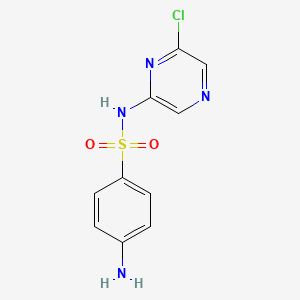

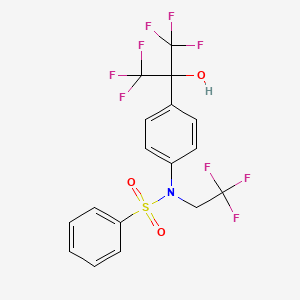

TO-901317 es un compuesto sintético conocido por su función como agonista de los receptores X del hígado (LXRα y LXRβ). Los receptores X del hígado son receptores nucleares que regulan la expresión de genes involucrados en el metabolismo de los lípidos, la inflamación y la homeostasis del colesterol . TO-901317 ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de la aterosclerosis, la diabetes y la neuroinflamación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

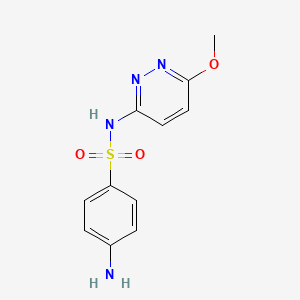

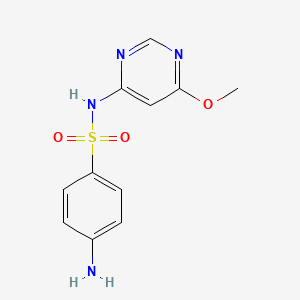

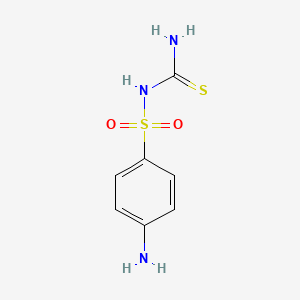

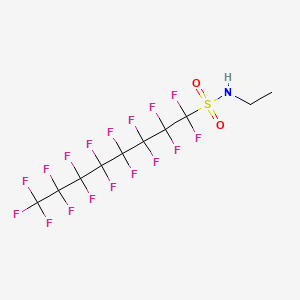

La síntesis típicamente involucra los siguientes pasos :

Formación del núcleo de bencenosulfonamida: La reacción comienza con la formación del núcleo de bencenosulfonamida mediante la reacción de un derivado de benceno adecuado con cloruro de sulfonilo.

Introducción de grupos trifluoroetilo:

Hidroxilación: El paso final involucra la hidroxilación de los grupos trifluoroetilo para formar el compuesto deseado, TO-901317.

Métodos de producción industrial

La producción industrial de TO-901317 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto involucra el uso de reactivos de alta pureza, condiciones de reacción controladas y técnicas de purificación eficientes para asegurar la consistencia y calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

TO-901317 sufre varias reacciones químicas, incluyendo:

Oxidación: TO-901317 puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, especialmente en la porción de sulfonamida.

Reactivos y condiciones comunes

Oxidación: Se pueden usar agentes oxidantes comunes como peróxido de hidrógeno o permanganato de potasio en condiciones suaves.

Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se usan típicamente.

Sustitución: Los nucleófilos como aminas o tioles se pueden usar en reacciones de sustitución en condiciones básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, sulfonamidas reducidas y bencenosulfonamidas sustituidas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

TO-901317 ejerce sus efectos uniéndose y activando los receptores X del hígado (LXRα y LXRβ)Esta unión conduce a la activación transcripcional de los genes diana involucrados en el metabolismo de los lípidos, la homeostasis del colesterol y la inflamación . Los principales objetivos moleculares y vías involucradas incluyen:

Transportador de casete de unión a ATP A1 (ABCA1): Promueve el eflujo de colesterol de las células.

Proteína de unión al elemento regulador del esterol-1c (SREBP-1c): Regula la síntesis de ácidos grasos.

Citocinas inflamatorias: Modula la expresión de citocinas proinflamatorias.

Comparación Con Compuestos Similares

TO-901317 es único en su alta selectividad y potencia como agonista de LXR. Compuestos similares incluyen:

GW3965: Otro agonista de LXR con efectos similares pero diferente estructura química.

LXR-623: Un agonista selectivo de LXRβ con posibles aplicaciones terapéuticas en enfermedades neurodegenerativas.

WAY-252623: Un agonista de LXR con una estructura química y un perfil farmacológico distintos.

TO-901317 destaca por su actividad dual tanto en LXRα como en LXRβ, lo que lo convierte en una herramienta valiosa para estudiar los roles integrales de los receptores X del hígado en varios procesos biológicos .

Propiedades

IUPAC Name |

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F9NO3S/c18-14(19,20)10-27(31(29,30)13-4-2-1-3-5-13)12-8-6-11(7-9-12)15(28,16(21,22)23)17(24,25)26/h1-9,28H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIWFELWJPNFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040618 | |

| Record name | N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293754-55-9 | |

| Record name | N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293754-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TO-901317 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0293754559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TO-901317 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | T0901317 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A07663A39I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

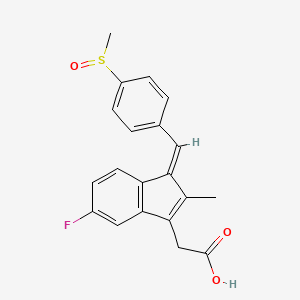

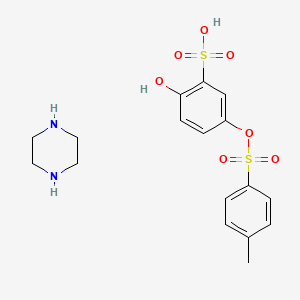

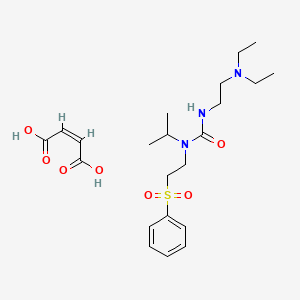

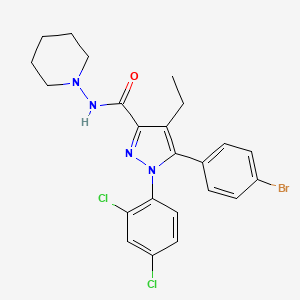

Feasible Synthetic Routes

ANone: T0901317 functions as a synthetic ligand for Liver X Receptors (LXRs) and Retinoic Acid Receptor-Related Orphan Receptors (RORs).

- LXR interaction: this compound acts as an agonist for both LXRα and LXRβ. [, , ] Upon binding to LXRs, it induces the expression of genes involved in cholesterol and lipid metabolism, including ABCA1, ABCG1, and SREBP-1c. [, , ]

- ROR interaction: Interestingly, this compound acts as an inverse agonist for RORα and RORγ, but not for RORβ. [] It binds to these receptors and inhibits their transactivation activity, affecting processes like gluconeogenesis and immune function. []

A: In mice fed a high-fat diet, this compound administration demonstrated several effects on lipid metabolism: [, , ]

- Increased HDL cholesterol: this compound significantly elevates high-density lipoprotein (HDL) cholesterol levels, likely due to the increased expression of ABCA1 and ABCG1. [, ]

- Elevated triglycerides: While increasing HDL cholesterol, this compound also elevates plasma and liver triglyceride levels. [] This effect can be mitigated by co-administration of a Peroxisome Proliferator-Activated Receptor-α (PPARα) agonist. []

- Increased peroxisomal fatty acid β-oxidation: this compound administration surprisingly increases peroxisomal fatty acid β-oxidation in the liver. []

A: Yes, research indicates that the effects of this compound can vary across different tissues. [] While it induces LXR target gene expression in the intestines and macrophages of mice, it does not demonstrate this effect in the liver. [] This tissue selectivity might be advantageous in minimizing potential side effects associated with systemic LXR activation.

A: this compound demonstrates an ability to repress the expression of the gluconeogenic enzyme glucose-6-phosphatase (G6Pase) in HepG2 cells. [] This repression is dependent on ROR activity and is not a result of the compound's interaction with LXRs. [] This finding highlights this compound's potential as a target for modulating glucose metabolism, particularly in the context of metabolic disorders.

ANone: Despite its therapeutic potential, this compound exhibits certain limitations:

- Lipogenesis Induction: One significant drawback is its ability to induce liver lipogenesis and increase triglyceride levels, potentially leading to hepatic steatosis. [, , ]

- Limited Gene Expression Normalization in Diabetes: Although this compound improves blood glucose levels in diabetic mouse models, it only partially normalizes hepatic gene expression. [] Many diabetes-related gene alterations remain unaffected or worsen with treatment, suggesting that targeting additional pathways might be necessary for comprehensive diabetes management.

A: Research has identified acanthoic acid-related diterpenes as potent activators of LXRs, similar to this compound. [] These naturally occurring compounds also stimulate cholesterol efflux from macrophages and antagonize inflammatory gene expression, primarily through LXR-dependent mechanisms. [] Further investigation into these diterpenes might reveal promising candidates with improved safety and efficacy profiles compared to this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.